1-[(2,4-dichlorophenyl)methyl]-N-ethyl-2-oxopyridine-3-carboxamide
Description
1-[(2,4-Dichlorophenyl)methyl]-N-ethyl-2-oxopyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine-3-carboxamide core substituted with a 2,4-dichlorobenzyl group at the 1-position and an ethyl group at the N-amide position. This compound shares structural motifs with bioactive molecules targeting neurological and antimicrobial pathways, such as anticonvulsants and antifungal agents.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-ethyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-2-18-14(20)12-4-3-7-19(15(12)21)9-10-5-6-11(16)8-13(10)17/h3-8H,2,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQULIOSKCZHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CN(C1=O)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dichlorophenyl)methyl]-N-ethyl-2-oxopyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and ethyl nicotinate.
Reaction: The 2,4-dichlorobenzyl chloride undergoes a nucleophilic substitution reaction with ethyl nicotinate in the presence of a base such as triethylamine.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dichlorophenyl)methyl]-N-ethyl-2-oxopyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
1-[(2,4-dichlorophenyl)methyl]-N-ethyl-2-oxopyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-N-ethyl-2-oxopyridine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Dichlorophenyl-Containing Antifungal Agents
Compounds like bromuconazole and propiconazole (Table 1) feature the 2,4-dichlorophenyl group but employ triazole or dioxolane rings instead of pyridine. These structural differences confer potent fungicidal activity by inhibiting ergosterol biosynthesis. In contrast, the pyridine-3-carboxamide scaffold in the target compound lacks the steric bulk and heterocyclic diversity required for cytochrome P450 inhibition, suggesting divergent biological targets .
Pyridine-Based Bioactive Molecules
DM-11, a pyrrole-carboxamide derivative with a dichlorobenzyl group, demonstrates the importance of methyl substitutions on the pyridine ring for antifungal activity. The target compound’s unsubstituted pyridine-2-one core may reduce membrane permeability compared to DM-11’s dimethylpyridinone, highlighting the role of hydrophobic substituents in bioavailability .
Research Findings and Limitations
- This underscores the pharmacophore role of the fused bicyclic amide in GABAergic interactions .
- Synthetic Accessibility : The compound was synthesized via alkylation of a pyridine precursor, a method less efficient than the click chemistry approaches used for triazole-containing analogs (e.g., oxiconazole derivatives) .
- Thermodynamic Stability : Computational models suggest the ethyl group at the amide position enhances metabolic stability compared to bulkier substituents but may limit target engagement due to reduced van der Waals interactions .
Biological Activity
1-[(2,4-Dichlorophenyl)methyl]-N-ethyl-2-oxopyridine-3-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a 2,4-dichlorophenyl group and an ethyl carboxamide group. Its molecular formula is , and it has a molecular weight of approximately 320.22 g/mol. The presence of the dichlorophenyl moiety is significant for its biological activity, as halogenated compounds often exhibit enhanced interactions with biological targets.
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The compound may bind to specific active sites on enzymes, blocking their activity and disrupting various biochemical pathways. This can lead to significant physiological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting potential as a therapeutic agent. For instance, studies have demonstrated that the compound can induce apoptosis in cancer cells through caspase activation pathways.
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. It has been reported to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
Research Findings
Several studies have explored the biological activity of this compound:
- Cell Proliferation Assays : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with varying concentrations of the compound resulted in a significant decrease in cell viability compared to controls.
- Caspase Activation : Flow cytometry analysis revealed that the compound induces apoptosis through the activation of caspases 3 and 9, confirming its role as an apoptosis inducer in cancer cells.
- Cytokine Production : ELISA assays indicated that this compound significantly decreased levels of TNF-alpha and IL-6 in treated macrophages, supporting its anti-inflammatory potential.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Enzyme inhibition | Binds to active sites on enzymes |
Case Study 1: Anticancer Efficacy
In a recent study involving animal models, administration of this compound resulted in a marked reduction in tumor size compared to untreated controls. Histological examination revealed increased apoptosis within tumor tissues.
Case Study 2: Inflammation Model
In an induced inflammation model using rats, treatment with the compound led to a significant decrease in edema and inflammatory markers compared to baseline measurements. This suggests its potential application in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
